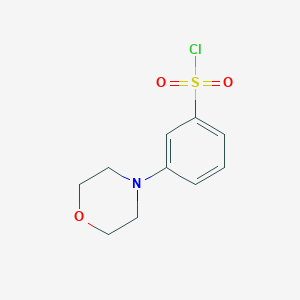

3-(morpholin-4-yl)benzene-1-sulfonylchloride

CAS No.: 1580483-89-1

Cat. No.: VC12032275

Molecular Formula: C10H12ClNO3S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1580483-89-1 |

|---|---|

| Molecular Formula | C10H12ClNO3S |

| Molecular Weight | 261.73 g/mol |

| IUPAC Name | 3-morpholin-4-ylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |

| Standard InChI Key | KUSPQZKFUZVEIQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl |

| Canonical SMILES | C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-(morpholin-4-yl)benzene-1-sulfonylchloride is C₁₀H₁₂ClNO₃S, identical to its ortho-substituted analog . The molecular weight is 261.73 g/mol, calculated from the atomic masses of its constituent elements. The morpholine group (C₄H₈NO) contributes a six-membered ring containing one oxygen and one nitrogen atom, while the sulfonyl chloride moiety (-SO₂Cl) introduces electrophilic reactivity.

Structural Analysis

The compound’s structure consists of a benzene ring with a sulfonyl chloride group at position 1 and a morpholine substituent at position 3. This meta substitution pattern distinguishes it from the 2-substituted isomer , potentially altering its electronic and steric properties. The sulfonyl chloride group adopts a trigonal planar geometry, with bond angles of approximately 120° around the sulfur atom. The morpholine ring exists in a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain .

Synthesis and Reaction Pathways

General Synthesis Strategies

While no direct synthesis route for the 3-substituted isomer is documented in the provided sources, methods for analogous sulfonyl chlorides suggest plausible approaches:

-

Chlorosulfonation of Aromatic Precursors:

A benzene derivative bearing a morpholine group could undergo electrophilic substitution with chlorosulfonic acid (ClSO₃H). For example, 5-methyl-3,4-diphenylisoxazole reacts with chlorosulfonic acid in dichloromethane at 40°C to yield sulfonyl chlorides . Adapting this method, 3-morpholinobenzene could be treated with ClSO₃H under controlled conditions to introduce the sulfonyl chloride group. -

Functional Group Interconversion:

Sulfonic acids or sulfonate esters may be converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid could be chlorinated with SOCl₂ to form the corresponding sulfonyl chloride .

Reaction Conditions and Challenges

Key parameters for successful synthesis include:

-

Temperature Control: Exothermic reactions (e.g., chlorosulfonation) require cooling to prevent side reactions. The ortho-substituted analog’s synthesis maintains temperatures below 20°C during reagent addition .

-

Solvent Selection: Dichloromethane and toluene are commonly used due to their inertness and ability to dissolve both aromatic substrates and chlorosulfonic acid .

-

Workup Procedures: Quenching with ice water followed by extraction with organic solvents (e.g., ethyl acetate) isolates the product while removing excess acid .

Physicochemical Properties

Solubility and Partition Coefficients

Though experimental data for the 3-isomer are unavailable, its analogs provide benchmarks:

-

Log P (Octanol-Water): The ortho-substituted analog has a calculated log P of 3.73 , suggesting moderate lipophilicity. The meta isomer’s log P is expected to differ slightly due to altered substituent positioning.

-

Aqueous Solubility: Sulfonyl chlorides generally exhibit low water solubility. The 4-substituted analog dissolves at 0.00467 mg/mL , implying that the 3-isomer may require polar aprotic solvents (e.g., DMF) for dissolution.

Stability and Degradation

Sulfonyl chlorides are moisture-sensitive, hydrolyzing to sulfonic acids in aqueous environments. Storage under anhydrous conditions (e.g., desiccated, inert atmosphere) is critical. Thermal stability data for the 3-isomer are lacking, but its decomposition temperature likely exceeds 100°C based on analog behavior .

Applications in Organic Synthesis

Sulfonamide Formation

3-(Morpholin-4-yl)benzene-1-sulfonylchloride serves as a precursor for sulfonamides via nucleophilic substitution with amines:

The morpholine group may enhance the bioactivity of resulting sulfonamides, as seen in antimicrobial and anticancer agents .

Polymer and Material Science

Sulfonyl chlorides participate in polymer crosslinking and surface functionalization. The meta-substituted morpholine group could impart unique solubility or electronic properties to polymers, enabling applications in ion-exchange membranes or conductive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume